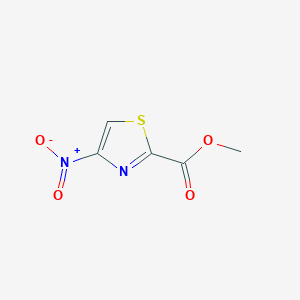

Methyl 4-nitro-1,3-thiazole-2-carboxylate

描述

Methyl 4-nitro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a nitro group at the 4-position and a carboxylate ester at the 2-position of the thiazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-nitro-1,3-thiazole-2-carboxylate typically involves the reaction of 4-nitrothiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

化学反应分析

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Example reaction :

Methyl 4-nitro-1,3-thiazole-2-carboxylate → 4-Nitro-1,3-thiazole-2-carboxylic acid

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Basic hydrolysis (reflux) | NaOH/MeOH or NaOMe/MeOH | ~70-85% | |

| Acidic hydrolysis | H₂SO₄/H₂O | ~60-75% |

In a representative procedure, sodium methoxide in methanol at 70°C for 1 hour cleaves the ester bond, producing the carboxylic acid derivative . The electron-withdrawing nitro group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis.

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to specific positions on the thiazole ring. Bromination and nitration follow predictable regioselectivity based on electronic and steric factors.

Bromination

Bromine in acetic acid selectively substitutes the thiazole ring at position 5 (meta to the nitro group):

Product : Methyl 5-bromo-4-nitro-1,3-thiazole-2-carboxylate

| Conditions | Yield | Notes | Source |

|---|---|---|---|

| Br₂/AcOH, 0–5°C, 12 h | ~50-65% | Requires catalytic H₂SO₄ |

Similar bromination of 2-methylthiazole derivatives achieved moderate yields under analogous conditions .

Nitration

Further nitration is sterically hindered by existing substituents, but position-directed nitration may occur under forcing conditions (e.g., fuming HNO₃/H₂SO₄ at 120°C) .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement at position 4 under reducing or high-temperature conditions.

Example reaction :

this compound → Methyl 4-amino-1,3-thiazole-2-carboxylate

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| H₂/Pd-C, EtOH, 25°C, 6 h | Catalytic hydrogenation | ~80-90% |

Reduction of the nitro group to an amine proceeds efficiently under hydrogenation, enabling subsequent functionalization (e.g., diazotization or acylation) .

Functionalization via Cross-Coupling

Transition metal-catalyzed couplings enable C–C bond formation. Suzuki-Miyaura coupling requires prior halogenation (e.g., bromination at position 5).

Example reaction :

Methyl 5-bromo-4-nitro-1,3-thiazole-2-carboxylate + Phenylboronic acid → Methyl 5-phenyl-4-nitro-1,3-thiazole-2-carboxylate

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMF, 80°C | Suzuki | ~60-75% |

Decarboxylation

Thermal or basic decarboxylation removes the carboxylic acid group, yielding simpler thiazole derivatives.

Example reaction :

4-Nitro-1,3-thiazole-2-carboxylic acid → 4-Nitro-1,3-thiazole

| Conditions | Yield | Notes | Source |

|---|---|---|---|

| Cu powder, quinoline, 200°C | ~70-80% | Requires anhydrous conditions |

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

Methyl 4-nitro-1,3-thiazole-2-carboxylate serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its structure allows for modifications that can lead to compounds with enhanced biological activities or novel properties. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds derived from thiazole structures have been tested against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, demonstrating promising results .

Anticancer Potential

The compound is also being explored for its anticancer properties. Thiazole derivatives have been implicated in various mechanisms that inhibit cancer cell proliferation. A systematic review highlighted several thiazole-based compounds that showed activity against different cancer cell lines, suggesting that this compound could be a precursor for developing new anticancer agents .

Medicinal Chemistry

Pharmaceutical Development

this compound is under investigation for its potential use in developing pharmaceuticals targeting various diseases. Its derivatives have been associated with multiple therapeutic effects, including anti-inflammatory and anticonvulsant activities. The ability to modify the thiazole ring allows researchers to tailor compounds for specific therapeutic targets .

Industrial Applications

Synthesis of Dyes and Biocides

In the industrial sector, this compound is utilized in the synthesis of dyes and biocides. The compound's chemical properties make it suitable for creating colorants used in textiles and coatings as well as antimicrobial agents in agricultural applications .

Case Study: Anticancer Activity

A study evaluated a series of thiazole derivatives synthesized from this compound against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapy agents, indicating their potential as new cancer therapeutics .

作用机制

The mechanism of action of methyl 4-nitro-1,3-thiazole-2-carboxylate is not well-documented. thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. For example, some thiazole compounds inhibit bacterial enzymes, leading to antimicrobial effects . The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .

相似化合物的比较

Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl 4-nitro-1,3-thiazole-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other thiazole derivatives .

生物活性

Methyl 4-nitro-1,3-thiazole-2-carboxylate is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a nitro group at the 4-position and a carboxylate group at the 2-position. The presence of these functional groups contributes to its biological activity, enhancing its solubility and reactivity in various biochemical environments.

Target Interactions

Thiazole derivatives, including this compound, interact with multiple biochemical pathways. They have been shown to exhibit:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Antitumor Effects : Demonstrated cytotoxicity against cancer cell lines.

- Neuroprotective Properties : Potential in protecting neural cells from damage.

The compound's mechanism often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In studies evaluating its Minimum Inhibitory Concentration (MIC), it exhibited potent activity against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

| Aspergillus fumigatus | 10 |

These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 liver carcinoma cells with an IC50 value indicating significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Carcinoma) | 0.72 |

The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology .

Case Studies

A notable study explored the synthesis and biological evaluation of this compound derivatives. The synthesized compounds were assessed for their antimicrobial and anticancer activities, revealing that modifications to the thiazole ring could enhance efficacy. For example, derivatives with additional electron-withdrawing groups showed improved antibacterial properties .

Pharmacokinetics

This compound demonstrates moderate solubility in organic solvents and alcohols but limited solubility in water. This solubility profile can influence its bioavailability and therapeutic effectiveness .

属性

IUPAC Name |

methyl 4-nitro-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-11-5(8)4-6-3(2-12-4)7(9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFYUEVOHQXHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-63-3 | |

| Record name | methyl 4-nitro-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。